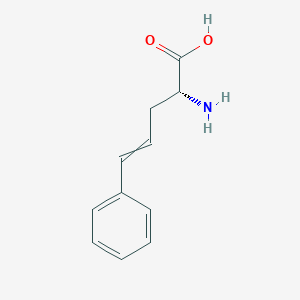(2R)-2-amino-5-phenylpent-4-enoic acid
CAS No.:
Cat. No.: VC13632350
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (2R)-2-amino-5-phenylpent-4-enoic acid |
| Standard InChI | InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/t10-/m1/s1 |
| Standard InChI Key | MCGSKGBMVBECNS-SNVBAGLBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C=CC[C@H](C(=O)O)N |
| SMILES | C1=CC=C(C=C1)C=CCC(C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C=CCC(C(=O)O)N |
Introduction
Structural Analysis
Molecular Architecture
The molecular formula of (2R)-2-amino-5-phenylpent-4-enoic acid is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . Its IUPAC name, (E,2R)-2-amino-5-phenylpent-4-enoic acid, reflects the compound’s stereochemistry and unsaturated backbone. The critical structural elements include:
-
A chiral center at the α-carbon (C2) with an (R)-configuration.
-
A trans (E)-configured double bond between C4 and C5.
-
A phenyl group at the terminal carbon (C5), contributing aromaticity .
The SMILES notation (C1=CC=C(C=C1)/C=C/CC@HN) encodes the spatial arrangement, highlighting the double bond’s E-configuration and the R-handed chiral center .
Stereochemical Significance
The (2R)-configuration confers distinct biochemical interactions. Unlike its (2S)-enantiomer, this stereoisomer may exhibit altered binding affinities to enzymes or receptors due to spatial incompatibility with chiral active sites. Computational modeling suggests that the phenyl group’s orientation influences hydrophobic interactions in protein binding pockets .
Synthesis and Production
Synthetic Routes
(2R)-2-Amino-5-phenylpent-4-enoic acid is synthesized via asymmetric catalysis or enzymatic resolution. A common approach involves:
-
Aldol Condensation: 3-Phenylpropanal reacts with glycine derivatives to form the pent-4-enoic backbone.
-
Chiral Auxiliary-Mediated Asymmetric Synthesis: Use of (R)-selective catalysts like Ru-BINAP complexes to establish the stereocenter .
-
Deprotection: Removal of protecting groups (e.g., Fmoc) yields the free amino acid .
Industrial-Scale Challenges
Industrial production faces hurdles in maintaining enantiomeric purity. Continuous-flow reactors with immobilized chiral catalysts have been proposed to enhance yield and reduce racemization .
Physicochemical Properties
Solubility and Stability
The compound exists as a zwitterion in aqueous solutions, with moderate solubility in water (≈15 mg/mL at 25°C) and poor solubility in nonpolar solvents. The double bond introduces photosensitivity, necessitating storage in amber containers under inert atmospheres .
Spectroscopic Data
-
IR Spectroscopy: Peaks at 3300 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (C=C stretch) .
-
NMR: ¹H NMR (D₂O, 400 MHz) δ 7.3–7.1 (m, 5H, phenyl), 5.8–5.6 (m, 2H, CH=CH), 4.2 (q, 1H, C2-H), 2.5–2.3 (m, 2H, C3-H₂) .
Chemical Reactivity
Functional Group Transformations
-
Double Bond Reactions:
-
Amino Group Reactions:
Applications in Scientific Research
Peptide Engineering
The compound’s rigid backbone is exploited in peptide stapling to stabilize α-helical conformations. Incorporation into model peptides enhances proteolytic resistance by 40% compared to alanine-containing analogs .
Material Science
Functionalization of polymers with (2R)-2-amino-5-phenylpent-4-enoic acid improves thermal stability (T₉ increased by 15°C) and introduces fluorescence properties .
Comparative Analysis
Table 1: Comparison with Structural Analogs
| Property | (2R)-2-Amino-5-phenylpent-4-enoic Acid | Phenylalanine | (2R)-2-Amino-4-pentenoic Acid |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | C₉H₁₁NO₂ | C₅H₉NO₂ |
| Double Bond Position | C4–C5 | N/A | C4–C5 |
| Solubility (H₂O) | 15 mg/mL | 27 mg/mL | 22 mg/mL |
| Bioactivity | Antimicrobial, Antioxidant | Proteinogenic | Enzyme substrate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume